N-[(E)-1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine
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Overview
Description
N-[(E)-1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine is a complex organic compound with the molecular formula C17H19N5O2 This compound is known for its unique structure, which includes a nitrophenyl group, a pyridinyl group, and a piperazinamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine typically involves the condensation of 4-nitrobenzaldehyde with 4-(2-pyridinyl)-1-piperazinecarboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl and piperazinamine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridinyl and piperazinamine derivatives.
Scientific Research Applications
N-[(E)-1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-(4-nitrophenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
- (2E)-3-(4-nitrophenyl)-1-(2-pyridinyl)-2-propen-1-one
Uniqueness
N-[(E)-1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with diverse biological targets makes it a valuable compound in scientific research.
Properties
Molecular Formula |
C17H19N5O2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(E)-1-(4-nitrophenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)ethanimine |
InChI |
InChI=1S/C17H19N5O2/c1-14(15-5-7-16(8-6-15)22(23)24)19-21-12-10-20(11-13-21)17-4-2-3-9-18-17/h2-9H,10-13H2,1H3/b19-14+ |
InChI Key |
QFCSRGFPAOMMAE-XMHGGMMESA-N |
Isomeric SMILES |
C/C(=N\N1CCN(CC1)C2=CC=CC=N2)/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(=NN1CCN(CC1)C2=CC=CC=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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